5-Amino-2,4-dibromophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

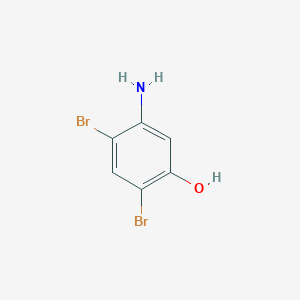

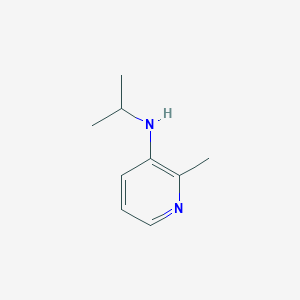

5-Amino-2,4-dibromophenol is a derivative of dibromophenols, which are a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring . The molecular formula of 5-Amino-2,4-dibromophenol is C6H5Br2NO .

Synthesis Analysis

The synthesis of 5-Amino-2,4-dibromophenol involves the use of 3-aminophenol as a raw material. The 3-aminophenol is dissolved in glacial acetic acid, and then bromine in glacial acetic acid is added dropwise to the 3-aminophenol solution, with stirring at 60°C .Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-dibromophenol consists of a benzene ring with two bromine atoms, one hydroxy group, and one amino group. The molecular weight is 266.92 g/mol .Chemical Reactions Analysis

Bromophenols, including 5-Amino-2,4-dibromophenol, are produced by electrophilic halogenation of phenol with bromine .Aplicaciones Científicas De Investigación

Biological and Pharmacological Effects

- Phenolic Acids Research : Although not specifically about 5-Amino-2,4-dibromophenol, studies on phenolic acids like Chlorogenic Acid (CGA) highlight the therapeutic roles of such compounds. They exhibit antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other health-related benefits (Naveed et al., 2018).

Protein Structure Determination

- Phasing Tool in Crystallography : 5-Amino-2,4,6-tribromoisophthalic acid, a related compound, is used as a phasing tool for protein structure determination by MAD (Multiwavelength Anomalous Dispersion) phasing, illustrating the importance of brominated compounds in structural biology (Beck, Gruene, & Sheldrick, 2010).

Substrate Binding Studies

- Substrate Binding in Hemoglobin : The binding affinity of various substrates, including 2,4-dibromophenol, was studied in dehaloperoxidase-hemoglobin. This showcases the utility of dibromophenols in biochemical studies to understand protein interactions (Zhao et al., 2015).

Environmental Science and Microbiology

- O-Methylation in Bacteria : Research on the O-methylation of dibromophenol in bacteria like Rhodococcus sp. highlights the environmental and microbiological significance of such compounds (Neilson et al., 1988).

- Environmental Toxicology : The study on 2,4,6-Tribromophenol, a structurally similar compound, focuses on its environmental concentrations, toxicokinetics, and toxicodynamics, emphasizing the ecological impact of brominated phenols (Koch & Sures, 2018).

Agricultural Chemistry

- Plant Uptake and Metabolism : Research on the uptake and metabolism of 2,4-dibromophenol in carrots offers insights into how plants process environmental contaminants, which is vital for understanding food safety and environmental health (Sun et al., 2018).

Chemistry and Material Science

- Intramolecular Hydrogen Bonds : A study on 5,5′-dibromo-3-diethylaminomethyl-2,2′-biphenol, closely related to 5-Amino-2,4-dibromophenol, focuses on the cooperative intramolecular hydrogen bonds in its structure, significant for understanding molecular interactions and materials design (Bartoszak-Adamska et al., 2000).

Mecanismo De Acción

Target of Action

It’s worth noting that brominated phenols, a group to which this compound belongs, are widely used in industry as flame retardants and pesticides . They are also components of flame retardants and polymers .

Mode of Action

Brominated phenols are known to interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of 5-Amino-2,4-dibromophenol with its targets.

Biochemical Pathways

Brominated phenols are known to have diverse biological activities . They can affect various biological pathways, leading to a range of downstream effects .

Result of Action

Brominated phenols are known to have diverse biological activities . They can exert a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2,4-dibromophenol. For instance, abiotic factors such as UV irradiation and temperature can influence the conversion of brominated phenols to highly toxic brominated dioxins and brominated furans, as well as polybrominated biphenyls and polybrominated diphenyl ethers .

Propiedades

IUPAC Name |

5-amino-2,4-dibromophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUOVVLBSQTSKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dibromophenol | |

CAS RN |

367521-07-1 |

Source

|

| Record name | 5-amino-2,4-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)

![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)

![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)

![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)